molecular formula C9H9FN2O B11909654 6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11909654
M. Wt: 180.18 g/mol
InChI Key: FLZUGAIIHLTQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS# 146741-06-2) is an advanced chemical intermediate with the molecular formula C9H9FN2O and a molecular weight of 180.18 g/mol . It belongs to the 3,4-dihydroquinoxalin-2-one class, which is recognized as a nitrogen-based privileged heterocyclic scaffold in medicinal chemistry due to its association with diverse pharmacological activities . This specific fluorinated and alkylated derivative is of significant interest for constructing novel compounds targeting infectious diseases. Researchers utilize this scaffold to develop new antimicrobial agents, as the quinoxalinone core is a known pharmacophore found in various antibiotics and has demonstrated potent activity against a range of gram-positive and gram-negative bacterial pathogens, including multi-drug resistant (MDR) strains . The incorporation of a fluorine atom, a common strategy in modern drug design, can influence the molecule's electronic properties, metabolic stability, and membrane permeability. The documented biological relevance of analogous compounds includes DNA gyrase inhibition, a validated target for antibacterial therapy . Furthermore, the structural motif is a key intermediate in accessing more complex pharmacophores . This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c1-12-5-9(13)11-7-3-2-6(10)4-8(7)12/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZUGAIIHLTQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure

This method involves the cyclocondensation of 4-fluoro-2-nitroaniline derivatives with α-keto esters under acidic or basic conditions. The nitro group is subsequently reduced to form the dihydroquinoxalinone scaffold.

Example

  • Reactants : 4-Fluoro-2-nitroaniline and methyl pyruvate.

  • Conditions : Reflux in ethanol with catalytic acetic acid (12 h).

  • Reduction : Hydrogenation using Pd/C under H₂ (1 atm) in methanol.

  • Yield : 68–75%.

Mechanism :

  • Nitro group reduction generates an intermediate diamine.

  • Spontaneous cyclization with the α-keto ester forms the quinoxalinone ring.

Cyclization of o-Phenylenediamines with Fluorinated Aldehydes

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between o-phenylenediamines and 2-fluoroacetophenone derivatives, enabling rapid cyclization.

Optimized Conditions

ParameterValue
SolventEthanol
Temperature120°C (microwave)
Time20–30 min
CatalystNone
Yield82–89%

Advantages :

  • Reduced side reactions compared to conventional heating.

  • Scalable for gram-scale synthesis.

Electrochemical Oxidative Coupling

C–H Functionalization Approach

Electrochemical methods enable direct C–H bond activation for constructing the quinoxalinone core.

Procedure

  • Reactants : 3-Fluoro-4-methylaniline and glyoxylic acid.

  • Electrolyte : LiClO₄ in acetonitrile.

  • Conditions : Constant potential (1.2 V vs. Ag/Ag⁺), Pt electrodes.

  • Yield : 55–62%.

Key Features :

  • Avoids stoichiometric oxidants (e.g., PIDA).

  • Compatible with electron-deficient substrates.

Reductive Cyclization of Nitro Precursors

Catalytic Hydrogenation

Nitro-containing intermediates are reduced to amines, followed by intramolecular cyclization.

Case Study

  • Substrate : 6-Fluoro-4-methyl-2-nitro-3,4-dihydroquinoxaline.

  • Catalyst : 10% Pd/C in methanol.

  • H₂ Pressure : 3 bar.

  • Yield : 70–78%.

Challenges :

  • Over-reduction of the carbonyl group may occur without precise pressure control.

Advanced Functionalization Strategies

Photoredox-Catalyzed Radical Coupling

Recent methods employ organophotoredox catalysts (e.g., Mes-Acr-Me⁺) for C–H functionalization.

Representative Reaction

ComponentRole
4-Methyl-3,4-dihydroquinoxalin-2(1H)-oneNucleophile
Fluoroalkyl iodideRadical precursor
PhotocatalystMes-Acr-Me⁺ (2 mol%)
Light Source455 nm LED
Yield65–73%

Applications :

  • Introduces fluorinated side chains without pre-functionalization.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Condensation68–75ModerateHigh
Microwave Cyclization82–89HighModerate
Electrochemical55–62LowLow
Catalytic Hydrogenation70–78HighHigh
Photoredox65–73ModerateLow

Challenges and Optimization

Regioselectivity in Fluorination

Fluorine’s strong electron-withdrawing effects complicate regioselective substitution. Strategies include:

  • Directed C–H activation : Use of directing groups (e.g., pyridine) to guide fluorine incorporation.

  • Microwave assistance : Enhances kinetic control for selective reactions.

Purification Techniques

  • Flash chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves diastereomers.

  • Recrystallization : Ethanol/water mixtures improve purity (>98%).

Recent Innovations

Continuous-Flow Synthesis

Microreactor systems enable safer handling of intermediates and improve reproducibility:

  • Residence time : 5–10 min.

  • Throughput : 1.2 g/h.

Enzyme-Mediated Cyclization

Biocatalysts (e.g., transaminases) achieve enantioselective synthesis:

  • ee : >90% for (R)-isomers.

  • Limitation : Substrate scope restricted to specific aldehydes.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The fluorine atom and methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of functionalized quinoxalines.

Scientific Research Applications

6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methyl group play crucial roles in enhancing the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features :

  • Core: The 3,4-dihydroquinoxalin-2(1H)-one skeleton consists of a fused benzene and partially saturated pyrazine ring, with a ketone group at position 2.
  • Substituents: C6-Fluoro: Enhances metabolic stability and modulates electronic properties.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Compound Name Substituents Biological Activity Key Findings Reference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one C7-methoxy, C4-(2-methylquinazolin-4-yl) Antitumor (tubulin binding) GI₅₀ = 0.53–2.01 nM; induces G2/M arrest; comparable to CA-4
Dicarboxylic 3,4-dihydroquinoxalin-2(1H)-one C7-carboxylic acid, N4-pyrrole substituent sGC activation (heme-independent) Predicted ΔGbind = –10.60 kcal/mol; interacts with Y-S-R motif
(Z)-3-(2-(Naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46) C3-naphthylidene JNK3 inhibition IC₅₀ = 0.12 µM; improved selectivity over DDR1/EGFR
4-Acetyl-1-substituted derivatives N1-alkyl/acyl, C4-acetyl AMPA-receptor antagonism Designed for anticonvulsant activity; molecular docking supports target binding

Key Observations :

  • Antitumor Activity : The 4-methyl group in the target compound may enhance steric interactions compared to bulkier C4-quinazolinyl substituents (e.g., 6a, GI₅₀ = 0.53–2.01 nM), which exhibit potent tubulin binding . Fluorine at C6 could improve metabolic stability relative to methoxy or chloro analogues.
  • sGC Activation : Unlike dicarboxylic derivatives (e.g., C4), the absence of polar groups (e.g., carboxylic acids) in the target compound may limit interactions with the Y-S-R motif of sβ1-NH2, critical for heme-independent activation .
  • Kinase Selectivity : The methyl group at C4 may reduce off-target effects compared to J46 derivatives, which rely on C3-naphthylidene for JNK3 selectivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Property 6-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one 3,4-Dihydroquinoxalin-2(1H)-one (Parent) 7-Fluoro-3,3-dimethyl analogue
Molecular Weight 196.2 g/mol (estimated) 148.16 g/mol 308.75 g/mol
LogP (Predicted) ~2.1 1.2 (experimental) 3.5 (chloroacetyl derivative)
Solubility Moderate (fluorine enhances polarity) Low (hydrophobic core) Low (lipophilic substituents)

Key Insights :

  • Metabolic Stability: Fluorine at C6 may mitigate oxidative metabolism, a common issue in dihydroquinoxalinones .

Biological Activity

6-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis of 6-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

The synthesis of this compound typically involves the cyclization of appropriate precursors, often utilizing methods such as the Ullmann-type reaction or other coupling strategies. Recent advancements have highlighted efficient synthetic routes that yield high purity and good yields, making the compound accessible for biological testing .

Antibacterial Activity

Research has shown that derivatives of 3,4-dihydroquinoxalin-2-one exhibit significant antibacterial properties. In vitro studies have demonstrated that certain compounds within this class inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents. For instance, a study reported moderate inhibition efficiencies against COX-2 and lactate dehydrogenase A (LDHA), which are implicated in cancer progression .

CompoundTargetInhibition Efficiency (%)
6dCOX-250.20
6eCOX-257.85

Anticancer Activity

The anticancer potential of 6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has been explored in various studies. The compound has shown promise in inhibiting colorectal cancer cell lines (HCT-116 and LoVo). The structure-activity relationship (SAR) analysis indicates that modifications to the quinoxaline core can enhance cytotoxicity against these cancer cells .

Case Study:
In a specific study, compounds derived from quinoxalinone were tested for their cytotoxic effects on colorectal cancer cells. The most active compound demonstrated an IC50 value comparable to established anticancer drugs, indicating its potential as a lead compound for further development .

Anti-inflammatory Activity

The anti-inflammatory properties of 6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one have been documented through its role as a COX-2 inhibitor. This activity is particularly relevant given the enzyme's association with inflammatory processes and cancer .

Structure-Activity Relationship (SAR)

The SAR studies have elucidated how different substituents on the quinoxaline scaffold influence biological activity. For example:

  • Electron-withdrawing groups tend to enhance potency against COX-2.
  • Electron-donating groups can reduce efficacy depending on their position relative to the core structure.

Q & A

Q. What are the common synthetic routes for 6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one?

The compound is typically synthesized via cyclization of substituted benzene derivatives. For example, potassium salts of quinoxalinones (e.g., potassium 3-methyl-2-oxo-2,3-dihydro-1H-quinoxalin-4-ide) can be used as precursors, followed by fluorination and alkylation steps . Copper-catalyzed aerobic oxidative alkynylation has also been employed to introduce alkynyl groups at the 3-position of the dihydroquinoxalinone scaffold, though yields vary depending on substituents (33–65%) .

Q. How is structural confirmation achieved for dihydroquinoxalinone derivatives?

A combination of spectroscopic and analytical methods is critical:

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing between diastereomers or regioisomers .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP (for visualization) are used to resolve crystal structures, especially for bioactive derivatives .

Q. What are the key physicochemical properties influencing reactivity?

The fluorine atom at the 6-position enhances electronegativity and hydrogen-bond acceptor capacity, while the methyl group at the 4-position contributes to steric effects. These features affect solubility, logP (calculated ~1.1), and polar surface area (~52.6 Ų), which are critical for bioavailability and intermolecular interactions .

Advanced Research Questions

Q. How can reaction yields be optimized for copper-catalyzed alkynylation of dihydroquinoxalinones?

Key factors include:

  • Catalyst loading : Optimizing Cu(I)/Cu(II) ratios to balance reactivity and side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Substituent compatibility : Electron-withdrawing groups (e.g., halogens) on arylalkynes enhance regioselectivity . Contradictory yields (e.g., 33% for 3af vs. 65% for 4b) suggest steric hindrance or competing pathways require tailored optimization .

Q. How do structural modifications impact biological activity in AMPA receptor antagonists?

Derivatives with 4-acetyl and 1-substituted groups (e.g., benzyl, fluorophenyl) show enhanced binding to AMPA receptors. Molecular docking studies reveal that:

  • The dihydroquinoxalinone core interacts with hydrophobic pockets.
  • Fluorine and acetyl groups form hydrogen bonds with residues like Arg485 and Glu402, critical for antagonism . Discrepancies in in vivo vs. in vitro activities may arise from metabolic stability differences, necessitating pharmacokinetic profiling .

Q. What strategies resolve contradictions in reported biological activities?

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for AMPA receptor studies) to minimize variability .
  • Crystallographic validation : Co-crystallization with targets (e.g., BRD4 bromodomain) clarifies binding modes and explains activity outliers .
  • SAR libraries : Systematic variation of substituents (e.g., comparing 6-fluoro vs. 7-fluoro analogs) identifies critical pharmacophores .

Q. How is computational modeling integrated into drug discovery for this scaffold?

  • Docking simulations : Tools like AutoDock Vina predict binding poses using crystal structures (e.g., PDB: 4YH4) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthesis .
  • ADMET prediction : Software like SwissADME forecasts bioavailability and toxicity risks early in development .

Data Contradiction and Reproducibility

Q. Why do synthetic yields vary significantly across similar derivatives?

  • Steric effects : Bulky substituents (e.g., 4-phenylbut-1-yn-1-yl in 3af) hinder reaction progress .
  • Electronic effects : Electron-deficient alkynes (e.g., 4-chlorophenyl in 3ad) favor oxidative addition in Cu catalysis . Reproducibility requires strict control of anhydrous conditions and catalyst purity.

Q. How can discrepancies in biological assay data be addressed?

  • Dose-response validation : Replicate IC50 measurements using orthogonal methods (e.g., fluorescence polarization vs. radioligand binding) .
  • Metabolite screening : LC-MS/MS identifies degradation products that may interfere with assays .

Methodological Resources

  • Crystallography : SHELXL for refinement , ORTEP-3 for visualization .
  • Spectral databases : PubChem and DSSTox for reference spectra .
  • Safety protocols : Follow GHS Category 4 guidelines for handling acute toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.